Cas no 120015-18-1 (Pseudotsuganol)

Pseudotsuganol structure
Pseudotsuganol structure
Productnaam:Pseudotsuganol
CAS-nummer:120015-18-1
MF:C35H32O13
MW:660.620791435242
CID:213486

Pseudotsuganol Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[2',5,6-trihydroxy-3'-methoxy-5'-[(1S,3aR,4S,6aR)-tetrahydro-4-(4-hydroxy-3-methoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl][1,1'-biphenyl]-3-yl]-,(2R,3R)-
    • 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[2',5,6-trihydroxy-3'-methoxy-5'-[(1S,3aR,4S,6aR)-tetrahydro-4-(4-hydroxy-3-methoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl][1,1'-biphenyl]-3-yl]-,(2R,3
    • 1H,3H-Furo[3,4-c]furan, 4H-1-benzopyran-4-one deriv.
    • 4H-1-Benzopyran-4-one,2,3-dihydro-3,5,7-trihydroxy-2-[2',5,6-trihydroxy-3'-methoxy-5'-[tetrahydro-4-(4-hydroxy-3-methoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl][1,1'-biphenyl]-3-yl]-,[1S-[1a(2S*,3S*),3aa,4a,6aa]]-
    • Pseudotsuganol
    • CID 102404043
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-[2',5,6-trihydroxy-3'-methoxy-5'-[(1S,3aR,4S,6aR)-tetrahydro-4-(4-hydroxy-3-methoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl][1,1'-biphenyl]-3-yl]-, (2R,3R)-
    • Inchi: 1S/C35H32O13/c1-44-25-8-14(3-4-22(25)37)33-20-12-47-34(21(20)13-46-33)16-6-19(30(41)27(9-16)45-2)18-5-15(7-24(39)29(18)40)35-32(43)31(42)28-23(38)10-17(36)11-26(28)48-35/h3-11,20-21,32-41,43H,12-13H2,1-2H3/t20-,21-,32-,33+,34+,35+/m0/s1
    • InChI-sleutel: TXOKTGDAECRVPW-WEKAZSQWSA-N
    • LACHT: O1C[C@@H]2[C@@H](C3C=CC(=C(C=3)OC)O)OC[C@@H]2[C@H]1C1C=C(C(=C(C2C(=C(C=C([C@@H]3[C@H](C(C4C(=CC(=CC=4O3)O)O)=O)O)C=2)O)O)C=1)O)OC

Berekende eigenschappen

  • Exacte massa: 660.184
  • Monoisotopische massa: 660.184
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 48
  • Aantal draaibare bindingen: 6
  • Complexiteit: 1130
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.605
  • Topologisch pooloppervlak: 205

Experimentele eigenschappen

  • Dichtheid: 1.526±0.06 g/cm3(Predicted)
  • Kookpunt: 950.2±65.0 °C(Predicted)
  • pka: 7.22±0.60(Predicted)
Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd